molecular formula C20H12F10Pd B12871751 Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II)

Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II)

Cat. No.: B12871751
M. Wt: 548.7 g/mol
InChI Key: UIYSJTVATPSYIA-PHFPKPIQSA-N
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Description

Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) is a palladium complex with the molecular formula C20H8F10Pd. This compound is known for its unique structure, which includes two pentafluorophenyl groups and a 1,5-cyclo-octadiene ligand coordinated to a central palladium atom. It is widely used in various chemical reactions, particularly in catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) typically involves the reaction of palladium(II) acetate with pentafluorophenyl magnesium bromide in the presence of 1,5-cyclo-octadiene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar procedures to those used in laboratory settings, with adjustments for scale and efficiency. This might include the use of continuous flow reactors and automated purification systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) is involved in various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) include halides, organometallic reagents, and various ligands. Typical reaction conditions involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction and substrates used. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled products .

Mechanism of Action

The mechanism of action of Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) involves the coordination of the palladium center to various substrates, facilitating their transformation through oxidative addition, reductive elimination, and substitution reactions. The pentafluorophenyl groups and 1,5-cyclo-octadiene ligand play crucial roles in stabilizing the palladium center and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(pentafluorophenyl)(1,5-cyclo-octadiene)palladium(II) is unique due to its combination of pentafluorophenyl groups and 1,5-cyclo-octadiene ligand, which provide distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C20H12F10Pd

Molecular Weight

548.7 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;palladium(2+);1,2,3,4,5-pentafluorobenzene-6-ide

InChI

InChI=1S/C8H12.2C6F5.Pd/c1-2-4-6-8-7-5-3-1;2*7-2-1-3(8)5(10)6(11)4(2)9;/h1-2,7-8H,3-6H2;;;/q;2*-1;+2/b2-1-,8-7-;;;

InChI Key

UIYSJTVATPSYIA-PHFPKPIQSA-N

Isomeric SMILES

C1/C=C\CC/C=C\C1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Pd+2]

Canonical SMILES

C1CC=CCCC=C1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Pd+2]

Origin of Product

United States

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